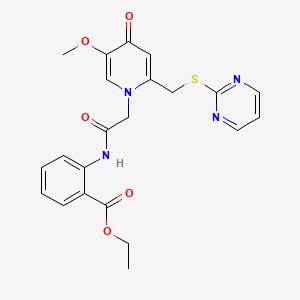![molecular formula C17H17N3O3S B2485413 N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide CAS No. 1376445-96-3](/img/structure/B2485413.png)
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related cyclopropane carboxamide compounds often involves multi-step reactions including nucleophilic substitution, ester hydrolysis, and cyclization processes. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved a high-yield method starting from commercially available precursors, demonstrating the complexity and efficiency of synthesizing cyclopropane carboxamide derivatives (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide is characterized by detailed spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These techniques provide comprehensive insights into the compound's structure, including bond lengths, angles, and molecular conformation. For instance, the crystal structure of related compounds reveals detailed geometric parameters essential for understanding the compound's molecular architecture (Lin et al., 2001).
Chemical Reactions and Properties
Cyclopropane carboxamide derivatives undergo various chemical reactions, including cyclization, which can lead to the formation of complex fused ring structures. These reactions are critical for the functionalization of the compound and the synthesis of derivatives with potential biological activities. The reactivity of such compounds under different conditions highlights their versatility and potential for application in diverse chemical domains (Carson & Kerr, 2005).
Scientific Research Applications
Antiviral Drug Discovery
- A review article discusses various compounds, including cyclotriazadisulfonamide and pyrazine derivatives, in the context of antiviral drug discovery. Although the specific compound is not mentioned, this highlights the ongoing research into novel compounds with potential antiviral properties (De Clercq, 2009).
Synthesis and Biological Activities
- Research into the synthesis of compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl) derivatives provides insights into the chemical synthesis processes and potential biological activities of related compounds. This includes their potential for non-linear optical (NLO) properties and molecular docking studies indicating anticancer activity (Jayarajan et al., 2019).
Inhibition of Human Nicotinamide Phosphoribosyltransferase (NAMPT)
- A study on amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) demonstrates the potential therapeutic applications of similar compounds in treating cancer. The research outlines the use of fragment-based screening and structure-based design to identify potent inhibitors, indicating a pathway for the development of compounds with similar backbones (Giannetti et al., 2013).
Transfer Hydrogenation Catalysts
- Studies on Cp*Ir(pyridinesulfonamide)Cl Precatalysts for base-free transfer hydrogenation of ketones showcase the role of similar compounds in catalysis. This research illustrates the synthesis and application of pyridinesulfonamide derivatives as pre-catalysts in chemical reactions, emphasizing their versatility and utility in organic synthesis (Ruff et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-phenylethenylsulfonylamino)pyridin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17(14-6-7-14)19-16-9-8-15(12-18-16)20-24(22,23)11-10-13-4-2-1-3-5-13/h1-5,8-12,14,20H,6-7H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKBLZAMYDGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
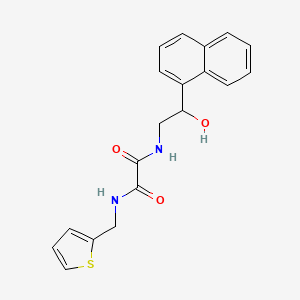
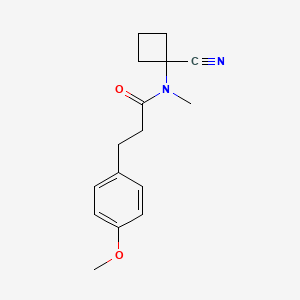
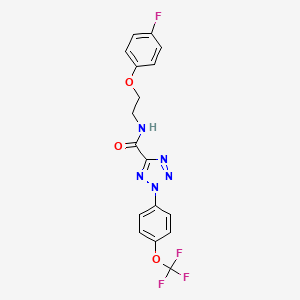
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)


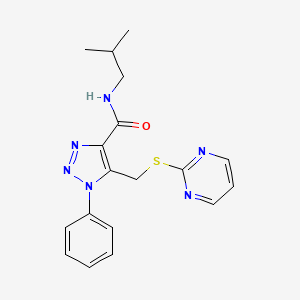

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)
![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

